molecular formula C20H20N4O3S2 B2583870 N-(3,5-dimethylphenyl)-2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide CAS No. 392296-13-8

N-(3,5-dimethylphenyl)-2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide

Cat. No. B2583870
CAS RN: 392296-13-8
M. Wt: 428.53
InChI Key: YWIHVTQZTWAXLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-dimethylphenyl)-2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H20N4O3S2 and its molecular weight is 428.53. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Research on similar compounds reveals advances in synthetic methodologies and characterization. For instance, novel derivatives of N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide have been synthesized using carbodiimide condensation catalysis. These compounds were characterized by IR, 1H NMR, and elemental analyses, with single-crystal X-ray diffraction confirming the intermediate compound structures P. Yu et al., 2014.

Chemical Reactions and Mechanisms

Studies on 1,2,5-thiadiazole 1,1-dioxide derivatives interacting with nitrogenated nucleophiles provide insights into reaction mechanisms and equilibrium constants for various amides and aromatic amines J. Caram et al., 2003. Similarly, the reaction of 1,2,3-thiadiazoles with a strong base to generate thioneesters and dithioesters showcases the versatility of thiadiazole compounds in chemical synthesis R. Raap, 1968.

Pharmaceutical and Biological Potential

The pharmacological evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs as glutaminase inhibitors highlights the therapeutic potential of thiadiazole derivatives. These analogs demonstrate potency against cancer cell lines, suggesting their relevance in cancer treatment K. Shukla et al., 2012.

Environmental and Analytical Applications

The analysis and detection of herbicides and their sulfonic and oxanilic acid degradates in natural water underscore the importance of thiadiazole derivatives in environmental science. Such studies contribute to understanding the environmental fate and transport of agrochemicals L. Zimmerman et al., 2002.

Molecular Structure and Interactions

Investigations into the structures of N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides provide valuable information on molecular conformation and intermolecular interactions. These studies facilitate the understanding of the structural basis for the chemical and biological activities of thiadiazole compounds N. Boechat et al., 2011.

properties

IUPAC Name

N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3S2/c1-13-8-14(2)10-15(9-13)21-18(26)12-28-20-24-23-19(29-20)22-17(25)11-27-16-6-4-3-5-7-16/h3-10H,11-12H2,1-2H3,(H,21,26)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWIHVTQZTWAXLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(S2)NC(=O)COC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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